
(3beta)-11,12-Dihydro-Retin-3,15-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-11,12-Dihydro-Retin-3,15-diol is a chemical compound that belongs to the class of retinoids Retinoids are compounds derived from vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-11,12-Dihydro-Retin-3,15-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of retinoic acid derivatives under controlled conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3beta)-11,12-Dihydro-Retin-3,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield more saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of chlorinated or brominated derivatives.
Scientific Research Applications
(3beta)-11,12-Dihydro-Retin-3,15-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in cell differentiation and growth.
Industry: Used in the formulation of cosmetic products due to its skin-regenerative properties.
Mechanism of Action
The mechanism of action of (3beta)-11,12-Dihydro-Retin-3,15-diol involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation of gene expression is crucial for its biological effects, including skin regeneration and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Retinoic Acid: A well-known retinoid with similar biological activities but different chemical structure.
Retinol: Another retinoid that is a precursor to retinoic acid and has similar applications in skincare.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Uniqueness
(3beta)-11,12-Dihydro-Retin-3,15-diol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs and RXRs makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(1R)-4-[(1Z,7Z)-9-hydroxy-3,7-dimethylnona-1,3,7-trienyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h7,9-11,18,21-22H,6,8,12-14H2,1-5H3/b10-9-,15-7?,16-11-/t18-/m1/s1 |
InChI Key |
BAEQIASUBUPKFW-BUESILIDSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C\C(=CCC/C(=C\CO)/C)C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CCCC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


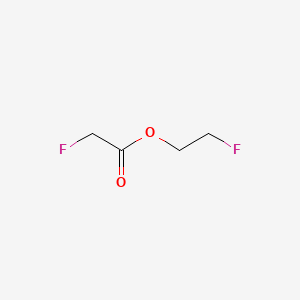
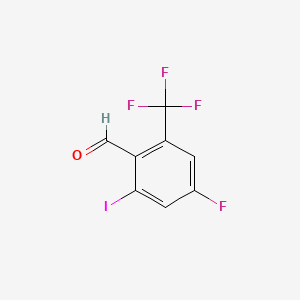
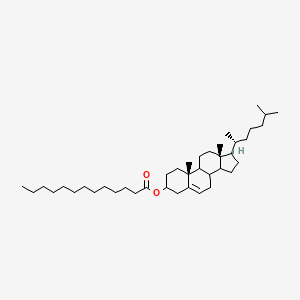
![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)

![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)
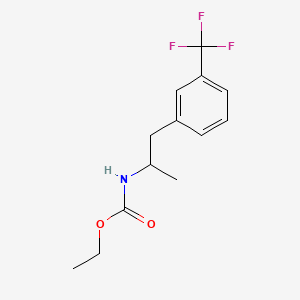



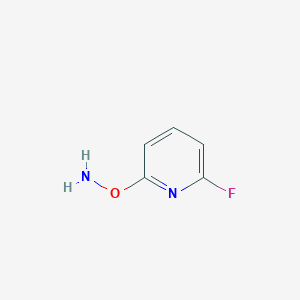
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)

